4,6-Dinitrobenzene-1,3-dicarboxylic acid

Vue d'ensemble

Description

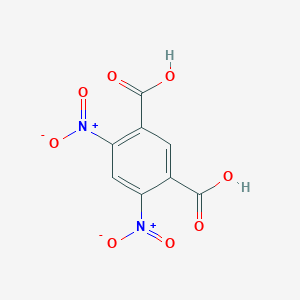

4,6-Dinitrobenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid can be synthesized through a nitration reaction of benzene derivatives. The process typically involves the reaction of benzene with concentrated nitric acid in the presence of concentrated sulfuric acid, which acts as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4 and 6 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.

Common Reagents and Conditions:

Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used for the reduction of nitro groups.

Substitution: Electrophilic reagents such as bromine (Br2) can be used under acidic conditions for substitution reactions.

Major Products:

Reduction: The reduction of this compound yields 4,6-diaminobenzene-1,3-dicarboxylic acid.

Substitution: Electrophilic substitution reactions can yield various substituted benzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Materials Science

Metal-Organic Frameworks (MOFs)

4,6-Dinitrobenzene-1,3-dicarboxylic acid serves as a crucial building block for the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity. For instance, a lanthanide-based MOF synthesized using this compound demonstrated significant luminescence properties, making it suitable for sensing applications.

Covalent Organic Frameworks (COFs)

Similar to MOFs, COFs are constructed using organic building blocks like this compound. Their applications extend to areas such as drug delivery systems and catalysis due to their structural stability and functional versatility.

Organic Synthesis

Dyes and Pigments

This compound acts as an important intermediate in the synthesis of various dyes and pigments. The presence of nitro groups enhances the chromophoric properties of the resultant compounds, making them suitable for use in textiles and coatings .

Pharmaceutical Intermediates

this compound is also employed in the synthesis of pharmaceutical intermediates. Its ability to participate in various chemical reactions allows for the creation of complex organic molecules that are essential for drug development.

Biological Applications

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity by disrupting peptidoglycan biosynthesis in bacteria. This mechanism highlights its potential as a lead compound for developing new antibiotics targeting bacterial Mur ligases.

Toxicological Studies

Studies have shown that exposure to related compounds like 1,3-dinitrobenzene can lead to metabolic impairments and neurotoxic effects. Understanding these toxicological profiles is crucial for assessing the safety and environmental impact of using such compounds in industrial applications .

Comparison Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Materials Science | Building block for MOFs and COFs | Gas storage and separation technologies |

| Organic Synthesis | Intermediate for dyes and pharmaceutical compounds | Synthesis of textile dyes |

| Biological Applications | Antibacterial agent disrupting bacterial cell wall synthesis | Potential antibiotic development |

| Toxicology | Assessment of neurotoxic effects related to dinitro compounds | Safety evaluations in occupational exposure studies |

Mécanisme D'action

The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups are highly reactive and can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications .

Comparaison Avec Des Composés Similaires

- 1,2-Dinitrobenzene-1,3-dicarboxylic acid

- 1,3-Dinitrobenzene-1,4-dicarboxylic acid

- 2,4-Dinitrobenzene-1,3-dicarboxylic acid

Comparison: 4,6-Dinitrobenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and applications. Compared to other dinitrobenzene derivatives, it exhibits distinct properties that make it suitable for specific industrial and research applications .

Activité Biologique

4,6-Dinitrobenzene-1,3-dicarboxylic acid (DNDBA) is a compound of increasing interest in biological research due to its unique structural features and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DNDBA, focusing on its mechanisms of action, toxicological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by two nitro groups and two carboxylic acid groups attached to a benzene ring. Its molecular formula is CHNO, with a molecular weight of approximately 254.16 g/mol. The presence of electron-withdrawing nitro groups significantly influences its chemical reactivity and biological interactions.

The biological activity of DNDBA can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : Research indicates that DNDBA interacts with bacterial Mur ligases (MurC to MurF), disrupting peptidoglycan biosynthesis. This inhibition leads to reduced bacterial growth, suggesting its potential as an antibacterial agent.

- Redox Reactions : The nitro groups in DNDBA can undergo reduction reactions, which may lead to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress.

- Hydrogen Bonding : The carboxylic acid groups can form hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways and potentially altering cellular functions .

Toxicological Profile

The toxicological effects of DNDBA have been studied primarily through animal models. Key findings include:

- Acute Toxicity : In studies involving rats, exposure to DNDBA resulted in symptoms such as cyanosis and methemoglobinemia at doses as low as 4 mg/kg . These effects highlight the compound's potential for causing oxidative damage.

- Chronic Exposure Effects : Long-term exposure studies have indicated changes in hematological parameters, such as decreased hemoglobin levels and splenic hemosiderosis . These findings suggest that chronic exposure could lead to significant health risks.

Case Studies

Several studies have investigated the biological activity of DNDBA:

Comparative Analysis

To better understand the unique properties of DNDBA, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2-Dinitrobenzene-1,3-dicarboxylic acid | Two carboxylic acid groups | Lacks amide functionality; different reactivity profile |

| 4-Nitrophthalic Acid | One nitro group and two carboxylic acids | Similar reactivity but fewer functional groups |

| 2,4-Dinitrophenol | Two nitro groups on phenolic structure | Primarily used as a pesticide; different functional group positioning |

| 1,3-Dichloro-4,6-dinitrobenzene | Chlorine substituents instead of amides | Different reactivity profile due to halogen presence |

Propriétés

IUPAC Name |

4,6-dinitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQORATWWPXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372747 | |

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-40-8 | |

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.